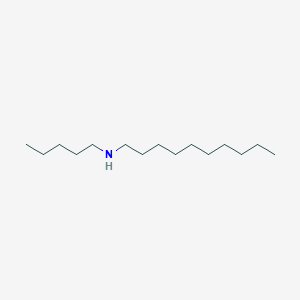
Hexyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl phenylphosphonate is an organophosphorus compound characterized by the presence of a hexyl group and a phenyl group attached to a phosphonate moiety. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl phenylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonates using alkyl halides. For instance, the reaction of hexyl bromide with triphenyl phosphite under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Hexyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hexyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Hexyl phenylphosphonic acid.
Reduction: Hexyl phenylphosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Hexyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of hexyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes that rely on phosphorylation. This property makes it a potential candidate for drug development, particularly in targeting viral replication and cancer cell proliferation .
Comparison with Similar Compounds
- Hexyl methylphosphonate
- Phenyl methylphosphonate
- Hexyl ethylphosphonate
Comparison: Hexyl phenylphosphonate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties. Compared to hexyl methylphosphonate, it has a higher molecular weight and different reactivity patterns. Phenyl methylphosphonate lacks the long alkyl chain, affecting its solubility and interaction with other molecules. Hexyl ethylphosphonate, on the other hand, has a simpler structure and different applications .
Properties
CAS No. |
66170-45-4 |
|---|---|
Molecular Formula |
C12H18O3P- |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
hexoxy(phenyl)phosphinate |
InChI |
InChI=1S/C12H19O3P/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14)/p-1 |
InChI Key |
UEKWYRXXACHNAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


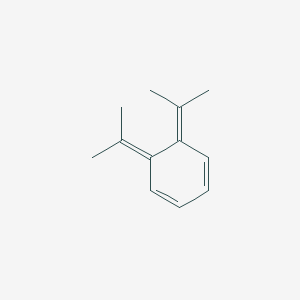
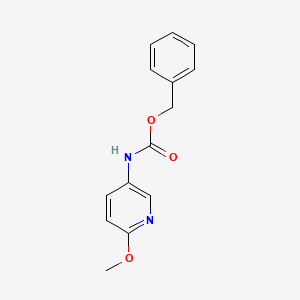
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
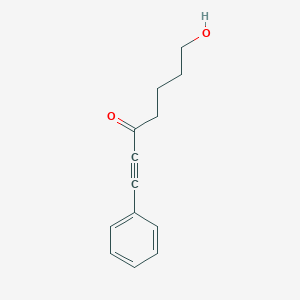

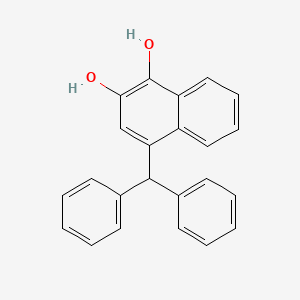
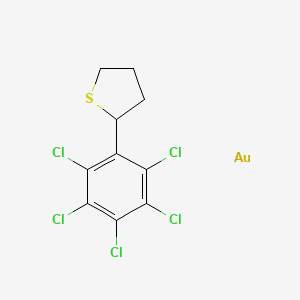
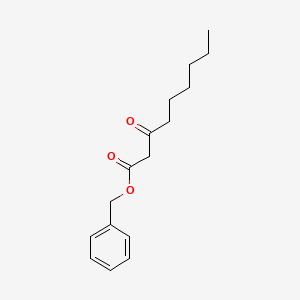
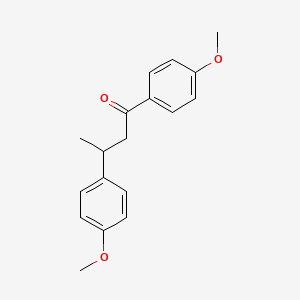
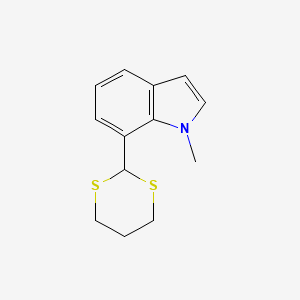
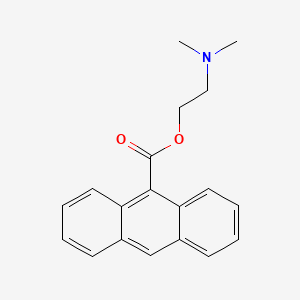
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
